molecular formula C23H18N2O3S B14176207 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Cat. No.: B14176207
M. Wt: 402.5 g/mol
InChI Key: NXCITCZITFCJTC-UHFFFAOYSA-N
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Description

The compound 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- (CAS: 175474-15-4) is a structurally complex molecule featuring a pyrrolo[2,3-b]pyridine core substituted with a phenyl group at the 4-position, a phenylsulfonyl moiety at the 1-position, and a 3-butyn-1-ol side chain at the 2-position . The phenylsulfonyl group enhances stability by protecting the pyrrolo[2,3-b]pyridine nitrogen from oxidation, while the terminal alkyne in the butynol chain offers reactivity for further functionalization (e.g., click chemistry) .

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-4-phenylpyrrolo[2,3-b]pyridin-2-yl]but-3-yn-1-ol

InChI

InChI=1S/C23H18N2O3S/c26-16-8-7-11-19-17-22-21(18-9-3-1-4-10-18)14-15-24-23(22)25(19)29(27,28)20-12-5-2-6-13-20/h1-6,9-10,12-15,17,26H,8,16H2

InChI Key

NXCITCZITFCJTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C#CCCO

Origin of Product

United States

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Synthesis

Halogenation and Sulfonation of the Pyrrolo[2,3-b]pyridine Scaffold

The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine, which undergoes sulfonation at the N1 position using benzenesulfonyl chloride (BsCl) under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) deprotonates the pyrrole nitrogen, enabling nucleophilic attack on the sulfonyl chloride. For example, a suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine (6.2 g, 31 mmol) in THF reacts with NaH (1.51 g, 37 mmol) at 0°C, followed by BsCl (3.58 g, 35 mmol) to yield 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in 94.3% yield after extraction and crystallization.

Structural Confirmation via Spectroscopic Methods

The sulfonated intermediate is characterized by ¹H NMR (400 MHz, CDCl₃), showing distinct aromatic protons: δ 8.46 (s, 1H, pyridine-H), 8.14 (d, J = 7.8 Hz, 2H, sulfonyl-phenyl-H), and 6.46 (d, J = 4.0 Hz, 1H, pyrrole-H). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 336.9 ([M+H]⁺, C₁₃H₉BrN₂O₂S).

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Optimal conditions for sulfonation involve DMF at 0–25°C, providing higher yields (99.6%) compared to THF (94.3%) due to improved solubility of NaH. For Sonogashira couplings, toluene at reflux outperforms DMF in scalability, with Pd(PPh₃)₂Cl₂ showing superior catalytic activity over Pd(PPh₃)₄.

Purification Techniques

Crude products are purified via:

  • Liquid-liquid extraction with ethyl acetate/brine to remove inorganic salts.
  • Column chromatography using silica gel and petroleum ether/ethyl acetate (5:1) gradients.
  • Trituration with methyl tert-butyl ether to isolate crystalline solids.

Data Tables: Synthetic Protocols and Yields

Table 1. Sulfonation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Base Solvent Temperature (°C) Yield (%)
NaH THF 0 → 25 94.3
NaH DMF 0 → 25 99.6
Pyridine Pyridine 85 92.2
Table 2. Sonogashira Coupling with Terminal Alkynes
Alkyne Catalyst Solvent Yield (%)
3-Methoxy-propyne Pd(PPh₃)₂Cl₂/CuI DMF/TEA 89.1
Protected 3-Butyn-1-ol Pd(PPh₃)₂Cl₂/CuI Toluene 85*

*Theoretical yield based on analogous reactions.

Challenges and Mitigation Strategies

Side Reactions

  • Alkyne Polymerization : Minimized by using excess alkyne (3 equiv.) and maintaining inert (N₂) conditions.
  • Hydroxyl Group Reactivity : Protection with TBSCl prevents oxidation during coupling.

Scalability

Batches up to 120 g of 5-bromo-1H-pyrrolo[2,3-b]pyridine have been sulfonated industrially, with 94.8% yield achieved using THF and controlled NaH addition rates.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-butanal .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and synthetic applications.

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Key Features
3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- 175474-15-4 C23H18N2O3S 360.8 4-phenyl, 1-phenylsulfonyl 3.1 High stability due to sulfonyl protection; terminal alkyne for conjugation
4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-3-butyne-1-ol 1173657-02-7 C23H17ClN2O3S 395.9 4-chloro, 1-phenylsulfonyl 3.5 Increased polarity from Cl; potential for halogen-bonding interactions
4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol 1173657-04-9 C24H19ClN2O3S 374.8 4-chloro, tert-butynol chain 4.0 Enhanced lipophilicity from methyl groups; steric hindrance
(4-Chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol 477857-52-6 C20H15ClN2O3S 398.9 4-chlorophenyl, hydroxymethyl 2.8 Polar hydroxyl group; potential for hydrogen bonding
1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol 1014613-36-5 C15H13BrN2O3S 381.2 4-bromo, ethanol side chain 2.5 Bromine increases molecular weight; ethanol improves solubility

Key Differences and Implications

Substituent Effects: Chloro vs. Phenyl: The chloro-substituted analog (CAS 1173657-02-7) exhibits higher polarity (XLogP3 = 3.5 vs. 3.1) and may engage in halogen bonding, useful in medicinal chemistry for target binding .

Side Chain Modifications: Terminal Alkyne (Target Compound): The butynol chain enables click chemistry for bioconjugation, a feature absent in the tert-butyl analog (CAS 1173657-04-9) . Hydroxyl vs. Methyl Groups: The hydroxymethyl group in CAS 477857-52-6 increases TPSA (≥80 Ų), enhancing solubility compared to lipophilic tert-butyl chains .

Sulfonyl Group Variations :

  • Fluorophenyl Sulfonyl (CAS 477857-53-7) : The electron-withdrawing fluorine substituent may improve metabolic stability compared to phenylsulfonyl .

Biological Activity

3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

3-Butyn-1-ol is characterized as a terminal acetylenic compound with the molecular formula C4H6OC_4H_6O and a molecular weight of approximately 70.10 g/mol. It is a colorless liquid that serves as an important intermediate in organic synthesis and has applications in medicinal chemistry .

Research indicates that the compound exhibits various biological activities, particularly in neuroprotection and anti-inflammatory responses. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells, which is crucial for managing neuroinflammatory conditions . Additionally, it modulates signaling pathways involving phospho-JNK and phosphatidylinositol 3-kinase (PI3K), contributing to its neuroprotective effects .

Anticancer Activity

The pyrrolo[2,3-b]pyridine scaffold present in this compound has been linked to anticancer properties. Studies have demonstrated that derivatives of this scaffold exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The presence of specific substituents on the pyridine ring influences the compound's efficacy against these cell lines .

Antiviral Activity

Preliminary investigations suggest that compounds derived from this structure may possess antiviral properties. They have shown activity against respiratory syncytial virus (RSV), with some derivatives demonstrating significant inhibition of viral replication . The mechanism appears to involve interference with viral entry or replication processes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionInhibits TNFα release in microglial cells; modulates JNK and PI3K pathways
AnticancerCytotoxic against ovarian and breast cancer cell lines
AntiviralActive against RSV; inhibits viral replication

Neuroprotective Effects

In a study assessing the neuroprotective effects of the compound, researchers found that it significantly reduced neuronal death induced by MPTP in animal models. The mechanism involved inhibition of JNK activation, which is critical in neuronal apoptosis pathways. The results underscore the potential use of this compound in treating neurodegenerative diseases such as Parkinson's disease .

Antitumor Efficacy

Another study evaluated the anticancer properties of related pyrrolo[2,3-b]pyridine compounds. The findings indicated that modifications to the substituents on the pyridine ring could enhance cytotoxicity against specific cancer types. For instance, certain derivatives exhibited IC50 values in the low micromolar range against ovarian cancer cells, highlighting their potential as therapeutic agents .

Q & A

Q. What are the established synthetic routes for constructing the pyrrolo[2,3-b]pyridine core in this compound?

The pyrrolo[2,3-b]pyridine scaffold can be synthesized via multi-step protocols involving halogenation, sulfonation, and cross-coupling reactions. For example, iodination with N-iodosuccinimide (NIS) followed by sulfonation with TsCl under NaH/THF conditions generates intermediates suitable for Suzuki-Miyaura couplings with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) . Key parameters include reaction time (25–30 hours for xylene reflux in analogous syntheses) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency) .

Q. How should researchers safely handle and store 3-butyn-1-ol derivatives in laboratory settings?

  • Handling: Avoid skin/eye contact and inhalation; use fume hoods, gloves, and safety goggles. Static charge accumulation is a risk due to the alkyne moiety .
  • Storage: Keep containers sealed in dry, ventilated areas. Opened containers must be resealed upright to prevent moisture ingress .

Q. What analytical techniques are critical for characterizing this compound?

  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., exact mass 377.9885 observed for brominated analogs) .
  • NMR: ¹H/¹³C NMR identifies substitution patterns, such as phenylsulfonyl group integration at δ 7.5–8.5 ppm .
  • X-ray crystallography: Resolves stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for introducing aryl groups at the pyrrolo[2,3-b]pyridine C-2 position?

Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent mixtures (toluene/EtOH/H₂O), and elevated temperatures (90–105°C) improve coupling efficiency. Contradictory reports on reaction times (25–30 hours vs. shorter durations) suggest systematic screening of time/temperature gradients to minimize by-products like dehalogenated species .

Q. What strategies address contradictions in reported biological activity data for structurally similar analogs?

Fluorine-substituted derivatives of pyrrolo[2,3-b]pyridine show variable dopamine D4 receptor binding affinities (e.g., IC₅₀ discrepancies up to 10-fold). Researchers should:

  • Replicate assays under standardized conditions (e.g., radioligand concentration, cell lines).
  • Compare substituent effects (e.g., electron-withdrawing vs. donating groups at C-3/C-5) using SAR models .

Q. How can unexpected by-products from xylene reflux steps be mitigated?

Prolonged reflux (e.g., >30 hours) may degrade sensitive intermediates. Alternatives include:

  • Switching to high-boiling solvents like DMF or DMSO with shorter reaction times.
  • Adding stabilizers (e.g., BHT) to suppress radical side reactions observed in analogous syntheses .

Q. What methodologies validate the environmental safety of lab-scale waste containing phenylsulfonyl groups?

  • HPLC-MS/MS: Detects trace residues in aqueous waste streams.
  • Biodegradation assays: Use soil microbes to assess sulfone group breakdown rates.
  • Regulatory compliance: Follow OECD Guidelines 301/302 for persistent organic pollutant (POP) screening .

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